molecular formula C11H17BrN4O2S B11824179 5-Bromo-N,N-dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide

5-Bromo-N,N-dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide

Cat. No.: B11824179
M. Wt: 349.25 g/mol
InChI Key: KCMNALZUHQZGCG-UHFFFAOYSA-N
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Description

5-Bromo-N,N-dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide is an organic compound that belongs to the class of heterocyclic compounds It contains a pyridine ring substituted with a bromine atom, a dimethylamino group, a piperazine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N,N-dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Dimethylation: The addition of dimethyl groups to the nitrogen atom.

    Piperazine Introduction: The incorporation of a piperazine ring.

    Sulfonamide Formation: The addition of a sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N,N-dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: The bromine atom can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could result in the replacement of the bromine atom with other functional groups.

Scientific Research Applications

5-Bromo-N,N-dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-N,N-dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(piperazin-1-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.

    5-Bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Contains a furan ring and additional substituents.

Uniqueness

5-Bromo-N,N-dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H17BrN4O2S

Molecular Weight

349.25 g/mol

IUPAC Name

5-bromo-N,N-dimethyl-4-piperazin-1-ylpyridine-3-sulfonamide

InChI

InChI=1S/C11H17BrN4O2S/c1-15(2)19(17,18)10-8-14-7-9(12)11(10)16-5-3-13-4-6-16/h7-8,13H,3-6H2,1-2H3

InChI Key

KCMNALZUHQZGCG-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CN=CC(=C1N2CCNCC2)Br

Origin of Product

United States

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